N-Ethylformanilide

Description

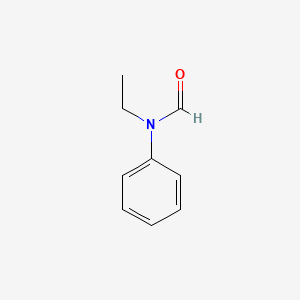

N-Ethylformanilide is an organic compound with the chemical formula C₆H₅N(C₂H₅)CHO. Structurally, it consists of an ethyl group and a formyl group attached to a phenylamino (B1219803) moiety. In academic chemistry, it is recognized primarily for its role as a versatile synthetic intermediate and as a reagent in specific name reactions.

| Property | Value |

| IUPAC Name | N-ethyl-N-phenylformamide |

| Molecular Formula | C₉H₁₁NO |

| Molar Mass | 149.19 g/mol |

| Melting Point | 48-50 °C lookchem.com |

| Boiling Point | 259 °C at 760 mmHg lookchem.com |

| Density | 1.056 g/cm³ lookchem.com |

| A table showing the key chemical and physical properties of this compound. |

The study of organic chemistry as a distinct field began in the early 19th century, initially focused on compounds derived from living organisms. wou.edulibretexts.org The synthesis of urea (B33335) by Friedrich Wöhler in 1828 was a pivotal moment, demonstrating that organic compounds could be created from inorganic starting materials and dismantling the theory of vitalism. wou.edulibretexts.org This breakthrough paved the way for the systematic synthesis and study of countless organic molecules, including the class of compounds known as formanilides.

Formanilides, amides derived from formic acid and aniline (B41778) or its derivatives, emerged as subjects of interest in the latter half of the 19th century. A significant early mention in the chemical literature comes from August Wilhelm von Hofmann in 1878, who described the conversion of formanilide (B94145) into thioformanilide. mdpi.com Early research into formanilides was often linked to the broader investigation of amides and their reactions. For instance, in the early 20th century, Pictet and Crépicux demonstrated that using formanilides instead of acetanilides simplified processes of alkylation and subsequent saponification, highlighting their utility in synthetic sequences. cdnsciencepub.com These initial studies established formanilides as useful and reactive compounds, setting the stage for the exploration of their N-substituted derivatives, such as this compound. The development of formanilide chemistry is part of the larger history of heterocyclic and organic compound exploration which began in the 1800s. researchgate.net

A synthetic intermediate is a short-lived, highly reactive molecule that, when generated in a chemical reaction, quickly converts into a more stable molecule. libretexts.orgwiley.com The significance of this compound lies in its utility as such an intermediate, primarily as a formylating agent.

One of the most prominent uses of N-substituted formanilides is in the Vilsmeier-Haack reaction . This reaction is a widely used method for introducing a formyl group (-CHO) onto an electron-rich aromatic ring. While N-methylformanilide is frequently cited in this context for the formylation of substrates like ferrocene, this compound functions analogously. caltech.edu In this process, the formanilide reacts with a halogenating agent, typically phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to generate a highly electrophilic chloroiminium ion known as the Vilsmeier reagent. This reagent is the active species that effects the formylation of the aromatic substrate.

The general utility of this compound extends to its role as a precursor in the synthesis of more complex molecules. It serves as a building block for various pharmaceuticals, agrochemicals, and dyes. lookchem.com The compound can be synthesized through methods such as the reaction of N-ethylaniline with ethyl formate (B1220265). lookchem.com Its applications underscore its importance as a reactive intermediate that facilitates the construction of diverse molecular architectures. solubilityofthings.com

Contemporary academic research continues to explore and expand the applications of this compound and related formamides. A significant area of interest is in the development of more sustainable and efficient synthetic methodologies.

Recent studies have demonstrated the use of this compound in novel catalytic systems. For example, it has been involved in chemocatalytic upgrading of carbon dioxide (CO₂). lookchem.com In this context, N-heterocyclic carbene-carboxyl adducts have been used as recyclable catalysts for the reductive N-formylation of amines with CO₂ and a hydrosilane under mild conditions. lookchem.com Such research aligns with the broader goals of green chemistry, aiming to utilize greenhouse gases as a C1 feedstock for value-added chemicals.

Furthermore, research into reaction mechanisms involving formanilides continues. Studies on cis-trans isomerism in N-methyl- and this compound, for instance, provide fundamental insights into their conformational behavior and reactivity. tandfonline.comacs.org The study of reactive intermediates, including those derived from formanilides, is crucial for understanding how chemical reactions proceed and for designing new synthetic strategies. libretexts.orgwiley.commit.edu Modern research often employs advanced spectroscopic techniques to characterize the transient species generated from compounds like this compound during a reaction. chemicalbook.com

The ongoing investigation into this compound and its chemical behavior highlights its sustained relevance in academic chemistry, from its foundational role in classic organic reactions to its application in cutting-edge, sustainable synthesis.

Structure

3D Structure

Properties

CAS No. |

5461-49-4 |

|---|---|

Molecular Formula |

C9H11NO |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

N-ethyl-N-phenylformamide |

InChI |

InChI=1S/C9H11NO/c1-2-10(8-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |

InChI Key |

GBDYFPAHVXJQEP-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways Leading to N Ethylformanilide

Direct N-Formylation of Amines for N-Ethylformanilide Synthesis

The direct introduction of a formyl group onto an amine is a fundamental transformation in organic chemistry, leading to the formation of formamides like this compound. These methods are prized for their atom economy and are the subject of ongoing research to improve efficiency and environmental compatibility.

Reaction of Aniline (B41778) with Ethyl Formate (B1220265)

A conventional and straightforward method for producing this compound involves the reaction of aniline with ethyl formate. lookchem.commdma.ch This process, a classic example of N-formylation, can be conducted without a catalyst, making it an economically and environmentally attractive option. mdma.ch The reaction typically involves heating a mixture of the reactants. Studies have shown that various substituted anilines can be effectively converted to their corresponding N-formyl amides using this method, with yields being influenced by the electronic nature of the substituents on the aniline ring. For instance, anilines with electron-donating groups tend to provide excellent yields. mdma.chresearchgate.net

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| Aniline | Ethyl Formate | Neat, 60°C, 6h | N-Formylaniline | Good to Excellent | mdma.ch |

| Aniline (with electron-donating groups) | Ethyl Formate | - | Corresponding N-formyl amide | 83-89% | mdma.chresearchgate.net |

N-Formylation using Carbon Dioxide and Hydrosilanes

A greener alternative to traditional formylating agents involves the utilization of carbon dioxide (CO2) as a C1 source in conjunction with a reducing agent, typically a hydrosilane. This approach is gaining traction due to the abundance, low cost, and non-toxic nature of CO2. nih.gov The reaction proceeds through the reductive functionalization of CO2 with an amine. researchgate.net

Functionalized ionic liquids (ILs) have emerged as effective catalysts and media for the N-formylation of amines with CO2 and hydrosilanes. researchgate.net Specifically, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)-based ionic liquids have demonstrated high efficiency in these reactions, often proceeding under solvent-free conditions. researchgate.net These ILs can act as dual-purpose catalysts, activating both the amine and the CO2. The cation of the ionic liquid can influence the nucleophilicity of the anion, which in turn affects the activation of the hydrosilane. researchgate.net Research has shown that DBU-based ILs can effectively catalyze the formylation of a range of amines to their corresponding formamides. rsc.org

N-Heterocyclic carbenes (NHCs) are powerful organocatalysts for the N-formylation of amines using CO2 and hydrosilanes. nih.gov Stable NHC-CO2 adducts, which are zwitterionic salts, can be prepared and used as recyclable catalysts. researchgate.net These catalysts are effective under mild conditions, such as room temperature and atmospheric pressure of CO2. researchgate.net The catalytic cycle is thought to involve the NHC activating the hydrosilane, which then reduces the CO2 to a formic acid equivalent that subsequently formylates the amine. acs.org This method has been successfully applied to a wide variety of alkyl and aromatic amines, yielding the corresponding formamides in high yields (74-98%). researchgate.net

Recent developments have demonstrated the feasibility of N-formylating amines with CO2 using borane-ammonia adducts (BH3NH3) as the reductant, completely eliminating the need for a catalyst. researchgate.net This method provides good to excellent yields of the formylated products for both primary and secondary amines under mild conditions. researchgate.net The reaction is believed to proceed through the in-situ generation of a formoxyborane species from the reaction of the borane-ammonia adduct with CO2, which then acts as the formylating agent. researchgate.net This catalyst-free approach offers a significant advantage in terms of simplicity and cost-effectiveness. researchgate.netrsc.org

Utilization of N-Heterocyclic Carbene-Carboxyl Adducts as Zwitterionic Catalysts

Metal-Catalyzed N-Formylation and N,N-Formyl Ethylation

Transition metal catalysts have been extensively explored for N-formylation reactions, offering high efficiency and selectivity.

Various metal catalysts, including those based on zinc, cobalt, and manganese, have been shown to be effective for the N-formylation of anilines and other amines using CO2 and a reducing agent. rsc.orgnih.govrsc.org For instance, a catalyst system composed of Zn(OAc)2 and 1,10-phenanthroline (B135089) can effectively catalyze the N-formylation of N-methylaniline with CO2 and phenylsilane, affording the product in high yield even at room temperature. rsc.org Similarly, a single-site cobalt(II) hydride catalyst supported on a metal-organic framework has been reported to be a robust heterogeneous catalyst for this transformation. rsc.org Manganese-based catalysts have also been utilized for the N-formylation of anilines, using surrogates for carbon monoxide like oxalic acid. nih.govacs.org

More complex transformations, such as the N,N-formyl ethylation of amines, have also been achieved using metal catalysis. These reactions introduce both a formyl and an ethyl group to the nitrogen atom in a single step, offering a streamlined route to more complex amides.

Ruthenium-Catalyzed Synthesis within Metal-Organic Frameworks

Indirect Synthetic Routes and Derivatization Strategies

A general and effective method for preparing N-alkylformanilides involves the reaction of a primary aromatic amine with an alkyl orthoformate. researchgate.net This reaction is typically catalyzed by an acid, such as sulfuric acid, and conducted at elevated temperatures (above 140 °C). researchgate.net The reaction of anilines with trimethyl orthoformate or triethyl orthoformate can be promoted by a deep eutectic solvent, which acts as both a catalyst and a reaction medium. academie-sciences.fr

Initially, at lower temperatures, the reaction produces alkyl N-arylformimidates. researchgate.net However, at higher temperatures, these intermediates undergo a molecular rearrangement to yield the more stable N-alkylformanilide as the major product. researchgate.net This one-pot procedure provides good yields for a variety of N-alkylformanilides, including this compound, by reacting aniline with triethyl orthoformate. researchgate.netrsc.org

Table 4: General Conditions for N-Alkylformanilide Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Product |

| Primary Aromatic Amine | Alkyl Orthoformate | Sulfuric Acid | >140 °C | N-Alkylformanilide researchgate.net |

| Aromatic Amine | Trimethyl Orthoformate | Deep Eutectic Solvent | 70 °C | N-Formyl Derivative academie-sciences.fr |

Difluorocarbene (:CF₂) is a highly reactive intermediate that can be used as a carbonyl surrogate in organic synthesis. cas.cnnih.gov The synthesis of this compound can be envisioned through a reaction sequence where an N-ethylaniline derivative reacts with a difluorocarbene source, followed by the hydrolysis of the unstable difluorinated intermediate.

In this strategy, difluorocarbene, generated from precursors like (bromodifluoromethyl)phosphonates or sodium chlorodifluoroacetate, reacts with the nitrogen atom of N-ethylaniline. nih.govcas.cn This would form a transient ylide or an N-difluoromethylated adduct. Such species are often unstable and readily undergo hydrolysis, even with trace amounts of water, to replace the two fluorine atoms with an oxygen atom, thus forming the formyl group. nih.gov This method has been demonstrated in the synthesis of γ-lactams from azetidines and N-substituted phthalimides, where the difluorocarbene provides the carbonyl carbon in the final product after hydrolysis. nih.govrsc.org The application of this "difluorocarbene as a carbonyl source" strategy represents a modern approach to formamide (B127407) synthesis.

N-Alkylformanilide Formation from Alkyl Orthoformates and Primary Aromatic Amines

Advanced Catalytic Systems for Formamide Synthesis Relevant to this compound

The synthesis of this compound and related formamides has been significantly advanced by the development of novel catalytic systems. These catalysts offer improved efficiency, selectivity, and sustainability compared to traditional synthetic methods. This section explores several advanced catalytic approaches, including bimetallic systems, nanoparticle catalysts, immobilized acids, and nanoporous metal oxides, which are pertinent to the formation of this compound.

Ligand-Enabled Bimetallic Catalysis for Formamides

Bimetallic catalysis, which utilizes two different metals in a single catalytic system, has emerged as a powerful strategy in organic synthesis. The synergistic interaction between the two metals can lead to enhanced catalytic performance that is not achievable with monometallic catalysts. rsc.org

A notable example relevant to the synthesis of arylformamides is the use of a ligand-controlled Nickel-Aluminum (Ni-Al) bimetallic system. Researchers have developed a method using a bifunctional secondary phosphine (B1218219) oxide (SPO) ligand for the Ni-Al-catalyzed dual C-H annulation of arylformamides with alkynes. nih.gov This reaction creates complex amide-containing heterocyclic structures with yields of up to 97%. nih.gov The SPO ligand plays a crucial role in the reaction's efficiency, highlighting the importance of ligand design in bimetallic catalysis. nih.gov While this specific reaction builds upon the formamide backbone rather than forming it, the principles of activating arylformamides like this compound are directly applicable.

Another relevant bimetallic system involves an Iron-Palladium (Fe-Pd) catalyst for the N-alkylation of amines with alcohols, a process known as the hydrogen auto-transfer (HAT) or borrowing hydrogen (BH) methodology. rsc.org A catalyst derived from a bimetallic metal-organic framework (MOF), Fe10Pd1/NC500, demonstrated superior performance in these reactions. rsc.org This approach is significant as it provides a pathway to N-alkylated amines, which are precursors for N-alkylated formamides like this compound. The synergy between iron and palladium within the bimetallic alloys was credited for the enhanced catalytic activity. rsc.org

Table 1: Examples of Ligand-Enabled Bimetallic Catalysis

| Catalytic System | Ligand/Support | Reaction Type | Relevance to this compound | Source(s) |

|---|---|---|---|---|

| Ni-Al | Secondary Phosphine Oxide (SPO) | Dual C-H annulation of arylformamides | Demonstrates activation of arylformamide C-H bonds | nih.gov |

Polymeric Ionic Liquid-Supported Ruthenium Nanoparticles as Catalysts

Ruthenium nanoparticles (RuNPs) have gained attention for their high catalytic activity in various organic transformations. To enhance their stability and prevent aggregation, which can limit reusability, they are often immobilized on solid supports. researchgate.net Polymeric ionic liquids (PILs) have proven to be effective supports, creating stable and highly efficient heterogeneous catalysts. whiterose.ac.ukncl.ac.uk

Researchers have developed RuNPs stabilized by an amine-decorated polymer-immobilized ionic liquid (RuNP@NH2-PIILS). reading.ac.uk These catalysts have shown remarkable efficiency in the selective reduction of quinolines to 1,2,3,4-tetrahydroquinolines. whiterose.ac.uk The process involves the transfer hydrogenation from a hydrogen donor like dimethylamine (B145610) borane. whiterose.ac.uk The catalyst's structure features ultrafine and nearly monodisperse ruthenium nanoparticles with an average diameter of 1.8 ± 0.5 nm, which are evenly distributed within the support. whiterose.ac.uk

While this specific application is for quinoline (B57606) reduction, the underlying catalytic capability for hydrogenation is directly relevant to formamide synthesis. One common route to formamides is the reductive amination of carboxylic acids or their derivatives, or the N-formylation of amines using a C1 source like carbon dioxide and a hydrosilane, which involves reduction steps. lookchem.com The high turnover frequencies (TOFs) reported for RuNP@NH2-PIILS in hydrogenation reactions suggest their potential applicability in efficient formamide synthesis under mild conditions. whiterose.ac.ukreading.ac.uk The modification of the polymer support with amine groups has been shown to significantly improve the performance of the nanoparticle catalyst compared to unmodified versions. reading.ac.uk

Table 2: Characteristics of a PIL-Supported Ruthenium Nanoparticle Catalyst

| Catalyst Name | Support Type | Nanoparticle | Average NP Diameter | Application Example | Source(s) |

|---|

Immobilized Acid Catalysts (e.g., Sulfuric Acid on Silica (B1680970) Gel)

Immobilizing homogeneous catalysts on solid supports is a key strategy in green chemistry to facilitate catalyst recovery and reuse. Sulfuric acid immobilized on silica gel (H₂SO₄-SiO₂) is an inexpensive, stable, and efficient solid acid catalyst.

This catalyst has been successfully used for the N-formylation of amines using triethyl orthoformate as the formylating agent. This reaction directly produces formamides. The reaction of primary aromatic amines with alkyl orthoformates can yield N-alkylformanilides. acs.org The use of H₂SO₄-SiO₂ offers several advantages, including mild reaction conditions, high yields, and simple work-up procedures.

In a related study, H₂SO₄-SiO₂ was employed as a highly efficient catalyst for the one-pot synthesis of α-acyloxycarboxamides via a Passerini reaction. nih.gov Although the final products are different, this demonstrates the catalyst's effectiveness in forming amide bonds under aqueous conditions. The reactions proceeded rapidly, often within 10 minutes, with excellent yields. The catalyst's reusability was also confirmed, maintaining high efficiency for at least five cycles with only a minor drop in conversion rate, from 98% to 87%. nih.gov This robust performance underscores its potential for industrial-scale synthesis of amides, including this compound.

Table 3: Performance of Immobilized Sulfuric Acid Catalyst

| Reaction Type | Catalyst | Key Advantages | Catalyst Reusability | Source(s) |

|---|---|---|---|---|

| N-Formylation of Amines | H₂SO₄-SiO₂ | Mild conditions, high yields, easy work-up | Not specified | acs.org |

Nanoporous Metal Oxide Catalysts (e.g., TiO₂)

Nanoporous materials are of great interest in catalysis due to their highly ordered pore structures, large surface areas, and tunable properties. nih.gov Metal oxides, such as titanium dioxide (TiO₂), are widely used as catalysts or catalyst supports because of their stability and low cost. enmix.orgrsc.org

Nanoporous TiO₂ has been utilized as a catalyst for the synthesis of N,N′-diarylformamidines. In one study, a nanoporous TiO₂ structure containing an ionic liquid bridge was reported as a highly efficient and reusable catalyst for this transformation. acs.org The synthesis of formamidines shares mechanistic similarities with the synthesis of formamides, often involving the reaction of an amine with a formic acid derivative or equivalent.

The effectiveness of nanoporous metal oxides often stems from their ability to provide high dispersion for active metal particles and prevent their sintering, which enhances catalytic activity and longevity. nih.gov For instance, using nanoporous supports like Al₂O₃ or SiO₂ for metals such as Ni or Ru has shown improved performance in various catalytic reactions. nih.gov While direct synthesis of this compound using a standalone nanoporous TiO₂ catalyst is not extensively documented, these materials serve as excellent supports for catalytically active metals. enmix.org The synthesis of mesoporous TiO₂ can be achieved through various methods, including sol-gel routes and templated approaches, allowing for tailored structural properties to optimize catalytic performance. enmix.org

Table 4: Applications of Nanoporous Metal Oxide-Based Catalysts

| Catalyst / Support | Application | Key Features | Relevance to Formamide Synthesis | Source(s) |

|---|---|---|---|---|

| Nanoporous TiO₂ with Ionic Liquid Bridge | Synthesis of N,N′-diarylformamidines | Efficient, reusable | Synthesis of related formamidine (B1211174) compounds | acs.org |

| Nanoporous Al₂O₃ or SiO₂ | Support for Ni or Ru metal particles | High surface area, prevents metal sintering, enhances dispersion | Supports for metals active in hydrogenation/formylation | nih.gov |

Reaction Mechanisms and Reactivity Studies of N Ethylformanilide and Analogous Formanilides

Mechanistic Investigations of N-Formylation Processes

The synthesis of formamides, including N-ethylformanilide, is a significant area of organic chemistry. tandfonline.com These compounds serve as crucial intermediates in the creation of various pharmaceuticals and are also utilized as polar solvents. tandfonline.com

Detailed Reaction Pathways for CO2 Conversion to Formamides

The conversion of carbon dioxide (CO2), a readily available C1 carbon source, into valuable chemicals like formamides is a key area of sustainable chemistry. researchgate.net One of the prominent pathways involves the reaction of amines with CO2. mdpi.com

A proposed mechanism for the N-formylation of amines using CO2 involves the use of a catalyst, such as ethylenediaminetetraacetic acid (EDTA), and a reducing agent like phenylsilane. mdpi.com The process is thought to begin with the activation of the reducing agent by the catalyst. mdpi.com Subsequently, CO2 inserts into the activated species, forming a formate (B1220265) intermediate. mdpi.com This intermediate then reacts with the amine to yield the final formamide (B127407) product.

In some systems, particularly those using metal nitride catalysts, water can act as the hydrogen source for the reduction of CO2. acs.orgresearchgate.net Formic acid is often generated as an intermediate product, which then reacts with the amine or a nitrogen source to produce the formamide. acs.org The reaction can proceed under relatively mild hydrothermal conditions. acs.orgresearchgate.net

The general mechanism for N-formylation using formic acid involves the nucleophilic attack of the amine on the carbonyl carbon of formic acid. tandfonline.comresearchgate.net This leads to a tetrahedral intermediate which then loses a water molecule to form the desired N-formylated product. tandfonline.comresearchgate.net

Kinetic Studies and Rate-Determining Steps in Amide Formation

In reactions involving multiple elementary steps, the concentration of the reactants involved in the slowest step will appear in the rate equation. savemyexams.comwikipedia.org For instance, if a reaction mechanism consists of two steps, and the first step is slow and involves two molecules of a reactant, the reaction will be second-order with respect to that reactant. wikipedia.org

| Reaction | Proposed Rate-Determining Step | Supporting Evidence |

|---|---|---|

| Acid-Catalyzed Hydrolysis of Formamide | Nucleophilic attack of water on the protonated formamide | Kinetic Isotope Effects (Carbonyl-carbon, carbonyl-oxygen, formyl-hydrogen) nih.gov |

| Reaction of NO2 and CO | Reaction of two NO2 molecules to form NO and NO3 | Experimentally determined rate law is second-order in NO2 and zero-order in CO wikipedia.org |

Influence of Catalysts on Reaction Selectivity and Mechanism

Catalysts play a pivotal role in the synthesis of formamides, influencing both the reaction rate and the selectivity towards the desired product. A variety of catalysts have been explored for the N-formylation of amines.

For the conversion of CO2, catalysts can facilitate the reaction under milder conditions and improve yields. For example, commercially available and non-toxic ethylenediaminetetraacetic acid (EDTA) has been shown to be an effective catalyst for the N-formylation of various amines with CO2, even under ambient temperature and pressure. mdpi.com Other catalytic systems, such as those based on zinc or silver, have also been developed. mdpi.comnih.gov The "cesium effect" has also been noted to catalyze the N-formylation of amines. mdpi.com

In the hydrogenation of formamide intermediates, the choice of catalyst can dictate whether the reaction proceeds via deoxygenative hydrogenation (C-O bond cleavage) or deaminative hydrogenation (C-N bond cleavage). The addition of a base can shift the selectivity towards C-N bond cleavage by deprotonating a hemiaminal intermediate.

Iodine has been used as a simple, practical, and catalytic agent for the N-formylation of a wide range of amines using formic acid under solvent-free conditions. organic-chemistry.org The proposed mechanism suggests that the in situ generated hydroiodic acid (HI) protonates the formic acid, making it more susceptible to nucleophilic attack by the amine. organic-chemistry.org This method is advantageous due to its efficiency, selectivity, and the avoidance of toxic or expensive reagents. organic-chemistry.org

Intramolecular Dynamics and Conformational Analysis

The study of the three-dimensional arrangement of atoms in a molecule and the transitions between these arrangements is known as conformational analysis. nih.gov For amides like this compound, this analysis is particularly important for understanding their properties and reactivity.

Cis-Trans Isomerism of this compound and Related Compounds

Due to the partial double-bond character of the C-N amide bond, rotation around this bond is restricted, leading to the existence of cis and trans isomers. wikipedia.org In the context of N-substituted formanilides, the cis isomer has the substituent and the formyl hydrogen on the same side of the C-N bond, while in the trans isomer, they are on opposite sides. orgosolver.com

Proton magnetic resonance (PMR) spectra of N-methyl and this compound have shown the presence of both cis and trans isomers. researchgate.net The relative populations of these isomers can be influenced by factors such as the solvent and the nature of the substituents. cdnsciencepub.com For formanilide (B94145) itself, the trans-conformation has been identified as the lower energy conformation. researchgate.net

Steric and Electronic Factors Governing Conformational Preferences

The preference for a particular conformation in N-aryl amides is governed by a delicate interplay of steric and electronic effects. nsf.govwikipedia.org Steric hindrance arises from the repulsion between electron clouds of atoms or groups that are in close proximity. wikipedia.org

In N-alkyl-N-aryl amides, allylic strain between the N-alkyl and N-aryl substituents can force the aryl group to rotate out of the plane of the amide group. nsf.gov This rotation disrupts conjugation and can destabilize the trans conformation relative to the cis conformation due to repulsion between the π system of the aromatic ring and the lone pairs on the carbonyl oxygen. nsf.gov

Electronic effects also play a significant role. Increasing the electron density on the aromatic ring can lead to a more orthogonal arrangement of the ring with respect to the amide plane, which in turn increases the repulsive interaction with the carbonyl oxygen in the trans conformation, favoring the cis form. nsf.gov In the case of formanilide, a destabilizing electrostatic interaction between the formyl hydrogen and the nearest aromatic hydrogen in the cis conformation has been suggested. nsf.gov Conversely, in the trans configuration, the interaction between this aromatic hydrogen and the partially negative carbonyl oxygen is stabilizing, favoring a planar structure. nsf.gov

The polarity of the solvent can also influence conformational preferences. cdnsciencepub.com More polar solvents can associate more closely with the polar amide group, effectively increasing its steric bulk and influencing the equilibrium between cis and trans isomers. cdnsciencepub.com

| Compound | Factor | Effect on Conformation | Reference |

|---|---|---|---|

| N-Alkyl-N-Aryl Amides | Allylic Strain | Forces aryl group out of amide plane, can favor cis conformation. | nsf.gov |

| N-Aryl Amides | Increased Electron Density on Arene | Favors a more orthogonal arrangement, increasing stability of the cis conformation. | nsf.gov |

| Formanilide | Electrostatic Interaction | Destabilizing interaction between formyl H and aromatic H in cis; stabilizing interaction in trans. | nsf.gov |

| o-Substituted Formanilides | Solvent Polarity | More polar solvents increase the effective steric size of the formamido group, affecting cis/trans ratio. | cdnsciencepub.com |

Specific Bond Activation and Cleavage Reactions

The controlled cleavage of specific chemical bonds within a molecule is a fundamental challenge in organic synthesis. For arylamines like this compound, research has focused on the activation and cleavage of C(sp³)–C(sp³) and C–N bonds, often employing photochemical methods to achieve selectivity under mild conditions.

The oxidative cleavage of the kinetically and thermodynamically stable C(sp³)–C(sp³) bond presents a significant challenge in organic chemistry due to the directional nature of sp³-hybridized orbitals and the absence of π-orbitals. researchgate.netrsc.org However, recent studies have demonstrated that photoinduced selective oxidative C(sp³)–C(sp³) bond cleavage in arylamines can be achieved through simple visible light irradiation, using molecular oxygen as a benign oxidant under very mild conditions. researchgate.netrsc.org

This catalyst-free methodology has been successfully applied to the C(sp³)–C(sp³) bond cleavage in morpholine (B109124) and piperazine (B1678402) arylamines, showing excellent tolerance for various functional groups. rsc.org The process is believed to be initiated by the formation of reactive α-amino radical species from anilines upon visible-light absorption. researchgate.net These radicals can then interact with oxygen to form superoxide (B77818) radicals, leading to the cleavage of the C-C bond. researchgate.net This approach offers a valuable pathway for the functionalization of complex molecules, including clinical drugs and natural products. rsc.org Some research has also explored the use of violet light to promote the cleavage of C(sp³)–C(sp³) bonds, resulting in the formation of a variety of aromatic formamides. researchgate.net

The acylation of compounds through the fracture of a C-C bond is an important transformation in the synthesis of organic intermediates and drugs. google.com Traditionally, oxidative cleavage of C-C bonds requires harsh reaction conditions and strong oxidants. google.com However, recent developments have focused on milder, more efficient methods.

One such method involves the photo-excitation of specific compounds in an oxygen environment. google.com This process generates a nitrogen radical cation through single electron transfer with oxygen. Subsequent deprotonation, radical coupling, and elimination of hydrogen peroxide lead to the final acylated product resulting from C-C bond fracture. google.com This method is notable for not requiring a photocatalyst and proceeding under mild conditions, typically at room temperature with visible light irradiation (e.g., 425 nm). google.com The reaction has been shown to be effective in various organic solvents like acetonitrile, dioxane, and tetrahydrofuran. google.com

Mechanistic studies on rhodium-catalyzed intramolecular carboacylation of quinolinyl ketones have provided quantitative insight into the activation of a ketone-arene carbon-carbon single bond, identifying it as the turnover-limiting step of the catalysis. hope.edu While not directly involving this compound, these studies on C-C bond activation in related systems contribute to the broader understanding of the principles governing such transformations. hope.eduscispace.com

Spectroscopic Analysis and Structural Characterization of N Ethylformanilide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei. savemyexams.com

Proton (¹H) NMR Spectral Analysis and Chemical Shift Assignments

Proton NMR (¹H NMR) spectroscopy of N-Ethylformanilide provides distinct signals corresponding to the different types of protons present in the molecule. The spectrum is characterized by signals for the ethyl group and the phenyl group protons, as well as the formyl proton.

In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the following chemical shifts (δ) are observed:

A singlet for the formyl proton (-CHO) appears at approximately 8.36 ppm. rsc.org

The aromatic protons of the phenyl group show complex multiplets in the range of 7.17-7.42 ppm. Specifically, a triplet at 7.42 ppm corresponds to two protons, a triplet at 7.31 ppm to one proton, and a doublet at 7.17 ppm to two protons. rsc.org

The ethyl group protons give rise to a quartet at around 3.87 ppm, which is attributed to the methylene (B1212753) (-CH₂-) protons adjacent to the nitrogen atom. rsc.org

A triplet at approximately 1.16 ppm corresponds to the methyl (-CH₃) protons of the ethyl group. rsc.org

The integration of these signals confirms the ratio of the protons in the molecule, and the splitting patterns (singlet, doublet, triplet, quartet) arise from the spin-spin coupling between neighboring protons, providing valuable information about the connectivity of the atoms.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

|---|---|---|---|

| Formyl (-CHO) | 8.36 rsc.org | Singlet | 1 |

| Aromatic (-C₆H₅) | 7.17-7.42 rsc.org | Multiplet | 5 |

| Methylene (-CH₂-) | 3.87 rsc.org | Quartet | 2 |

| Methyl (-CH₃) | 1.16 rsc.org | Triplet | 3 |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in characterizing the carbon framework of this compound. Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the number of different carbon environments.

The ¹³C NMR spectrum of this compound typically displays the following chemical shifts:

The carbonyl carbon (-CHO) of the formyl group resonates at approximately 162.01 ppm. rsc.org

The carbon atom of the phenyl ring directly attached to the nitrogen (C-ar) appears around 140.81 ppm. rsc.org

The other aromatic carbons (-CH-ar) show signals in the region of 124.23 to 129.63 ppm. rsc.org

The methylene carbon (-CH₂-) of the ethyl group is observed at about 40.06 ppm. rsc.org

The methyl carbon (-CH₃) of the ethyl group gives a signal at approximately 13.04 ppm. rsc.org

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-CHO) | 162.01 rsc.org |

| Aromatic (C-ar) | 140.81 rsc.org |

| Aromatic (-CH-ar) | 124.23, 126.85, 129.63 rsc.org |

| Methylene (-CH₂-) | 40.06 rsc.org |

| Methyl (-CH₃) | 13.04 rsc.org |

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While ¹H and ¹³C NMR provide the basic connectivity, advanced NMR techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY) can offer deeper insights into the stereochemistry and conformational preferences of this compound. numberanalytics.comlongdom.org

Due to the partial double bond character of the amide C-N bond, rotation around this bond is restricted, which can lead to the existence of cis and trans conformers. Advanced NMR experiments can be used to study the dynamics of this rotation and determine the relative populations of the different conformers in solution. auremn.org.br For instance, NOESY experiments can reveal through-space interactions between protons, which can help to distinguish between different spatial arrangements of the ethyl and phenyl groups relative to the formyl group.

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FTIR)

Vibrational spectroscopy, particularly IR and FTIR, is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic Absorption Bands of the Amide Functional Group

The IR spectrum of this compound is dominated by the absorption bands of the amide functional group. The most prominent of these is the C=O stretching vibration, which gives rise to a strong absorption band in the region of 1690-1630 cm⁻¹. ucla.edu This is one of the most intense bands in the spectrum. ucla.edu

Other characteristic absorptions for the amide group include:

N-H Bending: For secondary amides, an N-H bending vibration (Amide II band) is typically observed around 1570-1470 cm⁻¹. nih.gov

C-N Stretching: The C-N stretching vibration usually appears in the region of 1400-1000 cm⁻¹.

Additionally, the spectrum will show absorptions corresponding to:

Aromatic C-H stretching: These appear at wavenumbers slightly above 3000 cm⁻¹. vscht.cz

Aliphatic C-H stretching: The C-H bonds of the ethyl group will show stretching vibrations just below 3000 cm⁻¹. vscht.cz

Aromatic C=C stretching: These vibrations give rise to several bands in the 1600-1450 cm⁻¹ region. vscht.cz

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (C=O) | Stretch | 1690-1630 ucla.edu | Strong |

| Amide (N-H) | Bend (Amide II) | 1570-1470 nih.gov | Medium |

| Aromatic (C-H) | Stretch | >3000 vscht.cz | Medium to Weak |

| Aliphatic (C-H) | Stretch | <3000 vscht.cz | Medium to Strong |

| Aromatic (C=C) | Stretch | 1600-1450 vscht.cz | Medium to Weak |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Studies

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and molecular formula of a compound. msu.edulibretexts.org The mass spectrum of this compound provides the molecular ion peak and various fragment ions that offer clues about its structure.

The molecular ion peak (M⁺) for this compound would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is 149.19 g/mol . lookchem.com High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental composition. libretexts.org

Electron ionization (EI) is a common method used in mass spectrometry that causes the molecule to fragment in a predictable manner. The fragmentation pattern of this compound is characteristic of amides. Common fragmentation pathways include the cleavage of bonds adjacent to the carbonyl group and the nitrogen atom.

A notable fragmentation involves the loss of the ethyl group, leading to a significant peak. Another key fragmentation is the cleavage of the formyl group. Analysis of the resulting fragment ions helps to piece together the structure of the original molecule. For example, a prominent peak at m/z 121.06 is observed, which corresponds to the loss of an ethyl radical. rsc.org Another significant peak at m/z 106.18 can be attributed to further fragmentation. rsc.org

Integration of Multi-Spectroscopic Data for Comprehensive Compound Identification

The definitive structural elucidation of a chemical compound like this compound relies not on a single analytical technique, but on the synergistic integration of data from multiple spectroscopic methods. Each method provides a unique piece of the structural puzzle, and by combining them, chemists can achieve an unambiguous and comprehensive identification of the molecule. The primary techniques employed for the characterization of this compound include Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (both ¹H and ¹³C), and Mass Spectrometry (MS). The congruence of data from these independent analyses provides a high degree of confidence in the assigned structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. nucro-technics.com The spectrum of this compound is primarily dictated by the presence of the phenyl ring, which acts as a chromophore. The lone pair of electrons on the nitrogen atom and the carbonyl group (C=O) are conjugated with the π-electron system of the benzene (B151609) ring. This extended conjugation shifts the absorption maxima to longer wavelengths (a bathochromic shift).

For a closely related compound, N-phenylformamide, a maximum absorption (λmax) is observed at 242 nm. nih.gov Since the ethyl group attached to the nitrogen in this compound has a minor electronic effect, the UV-Vis spectrum of this compound is expected to be very similar, with a strong absorption peak in the same region. This absorption is characteristic of the π → π* transitions within the conjugated aromatic system.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz For this compound, the key functional groups are the tertiary amide and the monosubstituted benzene ring.

Characteristic IR absorptions for amides and aromatic compounds provide strong evidence for the structure of this compound. spectroscopyonline.comrsc.org The most significant peak in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration of the amide group, which typically appears as a strong band in the region of 1680–1630 cm⁻¹. The C-N stretching vibration of the tertiary amide is also observable. Furthermore, the presence of the benzene ring is confirmed by several characteristic absorptions: C-H stretching from the aromatic ring typically appears above 3000 cm⁻¹, and C=C stretching vibrations within the ring are found in the 1600–1450 cm⁻¹ region. spectroscopyonline.com

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic Ring |

| ~2980-2850 | C-H Stretch | Ethyl Group (Aliphatic) |

| ~1670-1650 | C=O Stretch (Amide I) | Tertiary Amide |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1350-1250 | C-N Stretch | Tertiary Amide |

| ~750, ~690 | C-H Bend (out-of-plane) | Monosubstituted Benzene |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum shows distinct signals for the ethyl group and the aromatic protons. umich.eduorgchemboulder.comresearchgate.net The presence of two distinct sets of signals for the ethyl and formyl protons in some spectra indicates the presence of rotational isomers (rotamers) due to the restricted rotation around the C-N amide bond, a well-known phenomenon in amides. libretexts.org The formyl proton (CHO) appears as a singlet far downfield. The ethyl group protons appear as a quartet (CH₂) and a triplet (CH₃), characteristic of an ethyl group spin system. The protons on the benzene ring typically appear as a series of multiplets in the aromatic region of the spectrum. umich.eduorgchemboulder.com

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

|---|---|---|---|---|

| 8.35 | Singlet | 1H | CHO (Formyl proton) | - |

| 7.42 - 7.29 | Multiplet | 3H | Aromatic protons (meta, para) | - |

| 7.17 | Multiplet | 2H | Aromatic protons (ortho) | - |

| 3.86 | Quartet | 2H | N-CH₂-CH₃ | 7.2 |

| 1.16 | Triplet | 3H | N-CH₂-CH₃ | 7.2 |

Data sourced from multiple references, representative values are shown. orgchemboulder.comresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their chemical environment. The spectrum of this compound shows a signal for the carbonyl carbon in the downfield region, characteristic of amides. orgchemboulder.comresearchgate.net It also displays distinct signals for the two carbons of the ethyl group and the carbons of the phenyl ring. Due to the symmetry of the phenyl group, fewer than six signals might be expected, but often slight differences in the electronic environment can lead to separate signals.

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 162.1 | C=O (Formyl carbon) |

| 140.9 | Aromatic C (quaternary, C1) |

| 129.7 | Aromatic CH (C3, C5) |

| 126.9 | Aromatic CH (C4) |

| 124.3 | Aromatic CH (C2, C6) |

| 40.1 | N-CH₂ |

| 13.1 | CH₃ |

Data sourced from multiple references, representative values are shown. orgchemboulder.comresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) is a common method. The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₉H₁₁NO = 149.19 g/mol ). orgchemboulder.com

The fragmentation pattern gives further structural clues. The base peak (the most intense peak) is often not the molecular ion but a stable fragment. In the case of this compound, common fragmentation pathways include the loss of parts of the ethyl group or the formyl group.

Table 4: GC-MS Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Possible Fragment |

|---|---|---|

| 149 | 76.16 | [C₉H₁₁NO]⁺ (Molecular Ion) |

| 121 | 97.60 | [M - CO]⁺ or [C₈H₉N]⁺ |

| 106 | 100.00 (Base Peak) | [C₇H₈N]⁺ |

| 77 | - | [C₆H₅]⁺ (Phenyl cation) |

Data sourced from reference orgchemboulder.com.

By combining the information from these techniques, a complete picture of the this compound structure emerges. UV-Vis confirms the conjugated aromatic system. IR spectroscopy identifies the key amide and aromatic functional groups. ¹H and ¹³C NMR spectroscopy map out the precise carbon-hydrogen framework, including the connectivity of the ethyl and phenyl groups to the formamide (B127407) core. Finally, mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed structure. This integrated approach leaves no doubt as to the compound's identity.

Applications of N Ethylformanilide in Chemical Synthesis and Materials Science

N-Ethylformanilide as a Chemical Intermediate in Synthesis

As an intermediate, this compound is a precursor molecule that is transformed through subsequent chemical reactions into more complex and often higher-value products. lookchem.comguidechem.com Its applications are prominent in the pharmaceutical, agrochemical, and dye manufacturing sectors. lookchem.comontosight.ai

This compound is utilized in the synthesis of intermediates for active pharmaceutical ingredients (APIs). lookchem.comresearchgate.net The formamide (B127407) group is a common structural motif in medicinal chemistry, and introducing it early in a synthetic sequence via this compound can be an efficient strategy. nih.gov Amide functionalities are crucial in a vast number of drug molecules, and processes starting from intermediates like this compound are integral to their assembly. mit.edursc.org For example, the synthesis of N-acylsulfonamides, a class of compounds with significant biological activity, often involves amide bond formation, where an N-alkylated formanilide (B94145) could serve as a foundational component. nih.gov The ability to undergo further reactions, such as methylation, allows for the creation of diverse molecular scaffolds relevant to drug discovery. researchgate.net

In the field of agrochemicals, which include herbicides, insecticides, and fungicides, this compound serves as a valuable intermediate. lookchem.comguidechem.com The synthesis of many modern agrochemicals involves the creation of complex molecules containing amide linkages. mdpi.comnih.gov These amide bonds are often crucial for the biological activity of the final product. mdpi.com The general synthesis pathways for agrochemicals can involve condensation and substitution reactions where an N-substituted aniline (B41778) derivative like this compound could be a key reactant. numberanalytics.com Its role is to provide a specific fragment of the final molecule that is later elaborated upon to produce the active pesticidal compound.

The production of various dyes relies on this compound as a synthetic intermediate. lookchem.comontosight.aigoogle.com It is particularly relevant in the synthesis of azo dyes, which constitute a large and commercially significant class of colorants. wikipedia.orgekb.eg The general synthesis of azo dyes involves a diazotization step, where an aromatic amine is converted into a diazonium salt, followed by a coupling reaction with an electron-rich partner. nih.govscribd.com this compound, being a derivative of aniline, can be part of the synthetic pathway to create specific coupling components. Furthermore, the presence of the N-ethyl group on the amino nitrogen can have a bathochromic effect (deepening the color), as alkylation of amino groups enhances their electron-donating character, which is a key principle in tuning the color of dyes. nih.gov

Role in Agrochemical Synthesis

Formylating Agent in Organic Transformations

A primary function of this compound in organic synthesis is as a formylating agent, a reagent that introduces a formyl group (-CHO) into a molecule. This is a fundamental transformation for producing aldehydes, which are themselves versatile intermediates.

This compound is a key reagent in the Vilsmeier-Haack reaction and related formylations for producing aromatic aldehydes. google.com In this process, this compound reacts with a condensing agent, such as phosphorus oxychloride (POCl₃) or phosgene (B1210022), to form an electrophilic intermediate known as the Vilsmeier reagent. google.com This reagent then attacks an electron-rich aromatic ring to introduce a formyl group. A notable industrial application is the synthesis of piperonal (B3395001) from 1,2-methylenedioxybenzene, where this compound is a preferred N-alkylformanilide for the reaction. google.com

Additionally, this compound can serve as the formyl source in the Bouveault aldehyde synthesis. mmcmodinagar.ac.in In this method, highly nucleophilic organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), attack the carbonyl carbon of the formamide. mmcmodinagar.ac.inlibretexts.orglibretexts.org Subsequent hydrolysis of the resulting addition product yields the corresponding aldehyde (R-CHO). mmcmodinagar.ac.innumberanalytics.com

| Reaction Type | Aromatic Substrate | Key Reagents | Product | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack Type | 1,2-Methylenedioxybenzene | This compound, Phosphorus oxychloride (POCl₃) | Piperonal | google.com |

| Bouveault Synthesis | (Generic Aryl Group from Ar-MgX) | This compound, Arylmagnesium halide (Ar-MgX) | Aromatic Aldehyde (Ar-CHO) | mmcmodinagar.ac.in |

Derivatization Chemistry

Derivatization refers to the chemical modification of a compound to produce a new substance with different properties or functionalities. This compound can undergo several such transformations, primarily involving its amide group, which allows for the creation of a range of other useful chemicals. nih.govipb.ac.id One example is the further alkylation on the nitrogen atom; for instance, this compound can be N-methylated to yield N-ethyl-N-methylaniline using an appropriate catalyst. researchgate.net The amide bond itself presents specific chemical characteristics, including the potential for cis-trans isomerism due to the partial double-bond character of the C-N bond, which influences its reactivity. researchgate.net It can also participate in rearrangements to form other structures, such as alkyl N-arylformimidates. acs.org

Synthesis of Substituted Phenylureas and Related Alkoxylated Derivatives

This compound and its derivatives serve as crucial intermediates in the synthesis of complex organic molecules, particularly substituted phenylureas. Research has demonstrated their utility in creating alkoxylated derivatives of sym-diethyldiphenylurea, which are of interest for their specific chemical properties.

A notable synthetic pathway involves the preparation of N-ethylaniline derivatives from the corresponding this compound compounds. researchgate.netcdnsciencepub.com The formyl group (CHO) in this compound is a protecting group that facilitates certain reactions before being removed. For instance, in the synthesis of derivatives from ethylated vanillin, 3-methoxy-4-ethoxyaniline is converted to its this compound derivative, which is a crystalline solid with a melting point of 80°C. researchgate.net This intermediate is then saponified to yield the secondary amine, N-ethyl-(3-methoxy-4-ethoxy)aniline. researchgate.net

This secondary amine is a key building block. It can be reacted with phosgene (COCl₂) to produce a variety of substituted ureas. researchgate.net The condensation reaction with phosgene can yield N-ethylcarbamyl chlorides, which are themselves reactive intermediates. Further reaction with the parent N-ethylaniline derivative leads to the formation of asymmetrically and symmetrically substituted ureas. researchgate.netcdnsciencepub.com This multi-step approach, utilizing an this compound intermediate, allows for the controlled synthesis of complex ureas with specific alkoxyphenyl substitutions. cdnsciencepub.com

The table below details some of the novel alkoxylated derivatives that have been synthesized through pathways involving this compound intermediates, as described in the research.

| Compound Name | Precursor Amine | Melting Point (°C) |

| This compound of 3-methoxy-4-ethoxyaniline | 3-methoxy-4-ethoxyaniline | 80 |

| N-ethyl-(3-methoxy-4-ethoxyphenyl)urea | 3-methoxy-4-ethoxyaniline | 127 |

| sym-N,N′-diethyl-di-(3-methoxy-4-ethoxyphenyl)-urea | N-ethyl-(3-methoxy-4-ethoxy)aniline | 51 |

| N-ethylcarbamyl chloride of N-ethyl-(3-methoxy-4-ethoxy)aniline | N-ethyl-(3-methoxy-4-ethoxy)aniline | 85 |

| This compound of 3,4-dimethoxyaniline | 3,4-dimethoxyaniline | - (Crude Crystalline) |

| N-ethyl-N,N′-(3,4-dimethoxyphenyl)-urea | N-ethyl-(3,4-dimethoxy)aniline | 159 |

| sym-N,N′-diethyl-di-(3,4-dimethoxyphenyl)-urea | N-ethyl-(3,4-dimethoxy)aniline | 79 |

This table is generated based on data from research on the synthesis of substituted phenylureas from methylated and ethylated vanillin. researchgate.netcdnsciencepub.com

Relevance to N-Vinylformamide Derivatives and Polymer Chemistry

While not a direct precursor in the primary industrial synthesis of N-vinylformamide (NVF), this compound holds relevance in the study of NVF derivatives and the broader field of polymer chemistry. wikipedia.org This relevance stems from the structural and stereochemical insights that can be gained from studying related N-substituted formamides.

Polymer chemistry is a field focused on the synthesis, structure, and properties of polymers, which are large molecules composed of repeating subunits called monomers. ebsco.com N-vinylformamide is a significant monomer used to produce a variety of polymers, such as poly(N-vinylformamide) or PNVF. mdpi.comnih.gov PNVF and its derivatives are used to create materials like hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water. mdpi.com

The properties of polymers derived from NVF are influenced by the monomer's structure, including the orientation of the substituents around the amide bond. Research into the stereochemistry of N-alkylformanilides, such as N-methyl and this compound, has been conducted to understand these structural nuances. Studies have shown that for this compound, the bulkier phenyl group tends to be in a trans position relative to the carbonyl oxygen. google.com This type of fundamental stereochemical analysis is valuable for predicting and understanding the conformation of related N-vinylformamide derivatives, which in turn influences how they polymerize and the ultimate properties of the resulting polymer. google.com

The table below lists several N-vinylformamide derivatives that are used in or have been synthesized for polymer applications, highlighting the chemical diversity built around the core NVF structure.

| Derivative Name | Formula | Application/Significance |

| N-vinylformamide (NVF) | C₃H₅NO | Base monomer for PNVF hydrogels and other polymers. mdpi.comnih.gov |

| N-cyanoethyl-N-vinylformamide | C₆H₈N₂O | A derivative monomer for specialized polymers. google.com |

| 2-(N-vinylformamido) ethyl ether (NVEE) | C₁₀H₁₆N₂O₃ | Used as a cross-linker in the formation of PNVF hydrogels. mdpi.com |

| N-hexyl-N-vinylformamide | C₉H₁₇NO | Used in copolymerization with NVF to modify polymer properties. google.com |

This table showcases examples of N-vinylformamide derivatives relevant to polymer chemistry. mdpi.comgoogle.com

Theoretical and Computational Studies of N Ethylformanilide and Formanilide Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and energetics of molecules. glycoforum.gr.jprsc.org These methods allow for the precise calculation of molecular geometries, energy differences between isomers, and the electronic distributions that govern reactivity.

DFT has been systematically applied to study anilide derivatives to understand their fundamental properties. researchgate.net Calculations using hybrid functionals like B3LYP with extensive basis sets such as 6-311+G(3df,2p) provide reliable data on molecular structure and stability. researchgate.net For formanilide (B94145), these calculations show that the trans isomer, where the formyl hydrogen is oriented away from the phenyl ring, is more stable than the cis isomer in the gas phase. scispace.comresearchgate.net The trans conformation is stabilized by a weak C(aromatic)—H∙∙∙O=C intramolecular hydrogen bond, estimated to be around 4 kJ∙mol⁻¹. researchgate.net

In contrast, studies on tertiary N-aryl amides, such as N-methylacetanilide, predict a preference for the cis conformation. nsf.gov This trend suggests that N-Ethylformanilide, as a tertiary amide, will also favor the cis isomer, where the ethyl group and the formyl hydrogen are on the same side of the C-N amide bond. This reversal in preference is attributed to different steric and electronic interactions. In tertiary amides, the C−N−C bond angle can expand at the expense of C−N−H bond angles, a flexibility not available to secondary amides, making the cis form more stable even when the aryl ring is twisted out of the amide plane. nsf.gov

The electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are key predictors of reactivity. The HOMO-LUMO gap indicates the chemical stability of a molecule. scirp.org Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. nih.gov For these amides, the oxygen atom typically represents the most negative potential, indicating its role as a primary site for electrophilic attack or hydrogen bonding.

Table 1: Calculated DFT Data for Formanilide Isomers

| Parameter | Isomer | Calculated Value | Method/Basis Set | Source |

|---|---|---|---|---|

| Energy Difference (Ecis - Etrans) | - | 2.5 kcal/mol | Experimental (Supersonic Jet) | scispace.com |

| Energy Difference (Ecis - Etrans) | - | 2.4 kcal/mol | 3-21G | scispace.com |

| NH Stretch Frequency | cis | 3441 cm⁻¹ | Experimental (IR-UV ion-dip) | researchgate.net |

| NH Stretch Frequency | trans | 3463 cm⁻¹ | Experimental (IR-UV ion-dip) | researchgate.net |

| Stabilization Energy (Intramolecular H-bond) | trans | ~4 kJ/mol | B3LYP/6-311+G(3df,2p) | researchgate.net |

Understanding the energetics of different conformations and the barriers to their interconversion is crucial. For formanilide, the trans isomer is experimentally determined to be more stable by approximately 2.5 kcal/mol in the gas phase. scispace.com Quantum chemical calculations can map the potential energy surface for rotation around the N-aryl and C-N bonds, revealing the energy barriers that separate the stable conformers.

Computational methods are also employed to model reaction pathways, such as hydrolysis or other chemical transformations. researchgate.netmun.ca By calculating the structures and energies of reactants, transition states, and products, a complete energy profile of a reaction can be constructed. numberanalytics.com For instance, the acid-catalyzed hydrolysis of formanilides has been studied computationally, showing that protonation of the amide group is likely the rate-determining step. researchgate.net These models can predict reaction rates and provide mechanistic insights that are difficult to obtain experimentally. nih.gov The analysis of the intrinsic reaction coordinate (IRC) path confirms the connection between a calculated transition state and the corresponding reactant and product minima. mun.ca

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior by solving Newton's equations of motion for the atoms in the system. nih.gov This technique allows for the exploration of conformational landscapes and intermolecular interactions over time, offering insights that complement the static picture from quantum chemical calculations.

MD simulations are ideal for studying the conformational flexibility of molecules like this compound. frontiersin.org These simulations can model the rotation of the ethyl group and the phenyl group, as well as the cis-trans isomerization around the amide bond. tandfonline.comnih.gov By tracking the atomic trajectories over time, researchers can identify the most populated conformational states and the timescales of transitions between them. glycoforum.gr.jpfrontiersin.org

Intermolecular interactions are also well-suited for study via MD. Simulations can model how this compound molecules interact with each other or with solvent molecules. elifesciences.org These interactions, including hydrogen bonding and van der Waals forces, are critical in determining the properties of the substance in condensed phases. tandfonline.com For example, MD simulations of related amides have been used to understand how side chains interact with macromolecules like DNA, revealing preferences for specific binding conformations and the entropic costs associated with binding. tandfonline.com

MD simulations can effectively model how a molecule's behavior changes in different chemical environments, such as in various solvents or in a confined space. elifesciences.org For example, ab initio MD simulations have been used to trace the migration of a water molecule in a hydrated formanilide cluster following photoionization. researchgate.net Such simulations revealed the specific pathway of the water molecule as it moves from the carbonyl group to the NH group, driven by changes in charge-dipole and exchange repulsion interactions upon ionization. researchgate.net

Simulations can also be used to understand how a molecule like this compound interacts with surfaces or interfaces. By placing the molecule in a simulation box with different phases (e.g., water and an organic solvent), one can study its partitioning behavior and orientation at the interface. These types of simulations are invaluable for applications ranging from drug design to materials science. frontiersin.org

Conformational Dynamics and Intermolecular Interactions

Predictive Modeling in Organic Reactions

The data generated from quantum chemical calculations and MD simulations serve as the foundation for predictive modeling of organic reactions. lu.se By leveraging this detailed molecular information, it is possible to build models that forecast reaction outcomes, design novel synthetic pathways, and optimize reaction conditions.

Modern approaches often combine computational data with machine learning algorithms to create powerful predictive tools. lu.se For example, deep learning models can be trained on large datasets of known reactions to predict the products of new reactant combinations. The accuracy of these models depends heavily on the quality of the input data, which includes descriptors derived from quantum chemical calculations like atomic charges, bond orders, and reaction energetics.

Furthermore, computational tools can be used to automatically search for and evaluate complex reaction networks. lu.se By representing reactants, products, and intermediates as nodes in a graph and reactions as the connections between them, algorithms can identify the most energetically favorable pathways for a given transformation. numberanalytics.com This approach is critical for computer-aided synthesis planning, where the goal is to devise the most efficient route to a target molecule. The theoretical understanding of systems like this compound and formanilide provides the essential energetic and mechanistic parameters needed to build and refine these sophisticated predictive models.

Development of Prediction Tree Models for Product Classification

The synthesis and modification of formanilides can often lead to multiple products, making selectivity a key challenge. Prediction tree models, a subset of machine learning algorithms, offer a promising approach to classify and predict the major products of competing reactions. ed.gov These models use a tree-like structure of decisions and their possible consequences, making them interpretable and valuable for chemists. nih.gov

Decision tree algorithms, such as C4.5 and Random Forest, can be trained on datasets of chemical reactions to identify the key factors that govern product outcomes. nih.govnih.gov For reactions involving formanilide systems, such as N-alkylation, these factors could include the nature of the substrate, the type of alkylating agent, the catalyst used, the solvent, and the reaction temperature.

A study on predicting the major product in competing substitution and elimination reactions demonstrated the utility of a decision tree to guide students and researchers through the complex evaluation of multiple reaction variables. ed.gov While not specific to formanilides, this approach is directly applicable. For instance, in the N-alkylation of a formanilide, a decision tree could help predict whether alkylation will occur on the nitrogen or oxygen atom of the amide group, or if other side reactions will predominate.

The development of such a model would involve:

Data Collection: Gathering a dataset of formanilide reactions with detailed information on reactants, conditions, and product distribution.

Feature Selection: Identifying relevant molecular and reaction descriptors (e.g., steric and electronic properties of substituents, solvent polarity, catalyst properties).

Model Training: Using an algorithm like Random Forest on the dataset to build a predictive model. A Random Forest model that predicts regioselectivity for C-H functionalization of heterocycles achieved high accuracy, suggesting this method's potential for formanilide systems as well. nih.gov

Validation: Testing the model's predictive power on a separate set of reactions not used in training.

An illustrative example of features that could be used in a prediction tree model for the N-alkylation of formanilide is shown in the table below.

Table 1: Example Features for a Prediction Tree Model of Formanilide N-Alkylation

| Feature Category | Specific Descriptor | Example Value/Type |

|---|---|---|

| Substrate | Steric hindrance of substituent | Tolman cone angle |

| Electronic effect of substituent | Hammett parameter (σ) | |

| Alkylating Agent | Type of halide | I, Br, Cl |

| Steric bulk of alkyl group | Primary, Secondary, Tertiary | |

| Catalyst | Metal center | Ru, Pd, Cu |

| Ligand type | Phosphine (B1218219), N-heterocyclic carbene | |

| Solvent | Polarity | Dielectric constant |

| Conditions | Temperature | Degrees Celsius |

| Base strength | pKa |

By analyzing these features, the model can learn the complex relationships that determine the reaction's outcome, providing a valuable tool for synthetic planning.

Computational Approaches for Catalyst Design

Computational chemistry is instrumental in the rational design of new and improved catalysts for reactions involving this compound and Formanilide. frontiersin.orgnih.gov The goal is to design catalysts that are not only highly active but also selective and stable. frontiersin.org This is often achieved through a cycle of computational screening, synthesis, and experimental validation. rsc.orgnih.gov

Density Functional Theory (DFT) is a cornerstone of computational catalyst design. schrodinger.com It allows researchers to calculate the energies of reactants, products, and transition states for each elementary step in a catalytic cycle. This information helps to elucidate the reaction mechanism and identify the rate-determining step. For example, a theoretical study on the ruthenium-catalyzed N-alkylation via the "borrowing hydrogen" mechanism provided detailed mechanistic insights, revealing the energetic favorability of one pathway over another. rsc.org Such understanding is crucial for modifying the catalyst to lower the energy barrier of the rate-limiting step.

The process of computational catalyst design typically involves:

Proposing a Catalytic Cycle: Based on chemical intuition and existing literature, a plausible reaction mechanism is hypothesized.

Screening Catalyst Candidates: A range of potential catalysts (e.g., different metal centers or ligands) are modeled. Key performance indicators, such as the activation energy of the rate-determining step, are calculated for each candidate. This can be done in a high-throughput manner. rsc.orgnih.gov

Identifying Promising Candidates: The catalysts that are predicted to have the best performance (e.g., lowest activation energy, desired selectivity) are identified.

Experimental Validation: The most promising candidates are then synthesized and tested in the lab to verify the computational predictions.

The table below provides an example of how computational screening could be applied to find a suitable catalyst for the synthesis of this compound.

Table 2: Illustrative Computational Screening Data for this compound Synthesis Catalyst

| Catalyst Candidate | Metal | Ligand | Calculated Activation Energy (kcal/mol) | Predicted Selectivity for N-alkylation (%) |

|---|---|---|---|---|

| Cat-A | Ru | Triphenylphosphine | 25.4 | 85 |

| Cat-B | Ru | Xantphos | 22.1 | 92 |

| Cat-C | Pd | dppf | 28.9 | 70 |

Note: The data in this table is for illustrative purposes and does not represent actual experimental or calculated values.

Through these computational approaches, it is possible to accelerate the discovery of novel catalysts for the synthesis and transformation of this compound and other formanilides, making the process more efficient and sustainable. simonsfoundation.org

Environmental Fate and Degradation Pathways of N Ethylformanilide

Abiotic Transformation Processes in Environmental Matrices

Abiotic degradation involves the transformation of a chemical through non-biological processes, primarily photodegradation and hydrolysis. episuite.devjetjournal.us These processes are critical in determining the persistence of a substance in the environment.

Photodegradation, or photolysis, is the breakdown of chemical compounds by light. rsc.org This process can occur through two primary mechanisms: direct and indirect photolysis. Direct photolysis involves the direct absorption of light by the chemical, leading to its transformation. ethz.ch Indirect photolysis occurs when other substances in the environment, known as photosensitizers, absorb light and produce reactive species like singlet oxygen or hydroxyl radicals, which then degrade the target chemical. ethz.chnih.gov

To illustrate the parameters involved in assessing photodegradation, the following table presents typical data points that would be determined in such a study.

| Parameter | Description | Typical Unit |

| Molar Absorption Coefficient (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | L mol⁻¹ cm⁻¹ |

| Quantum Yield (Φ) | The efficiency of a photochemical process, representing the fraction of absorbed photons that result in a chemical reaction. ethz.ch | dimensionless |

| Photolysis Rate Constant (k_p) | The rate at which a chemical degrades due to light. It is a function of the solar irradiance, the molar absorption coefficient, and the quantum yield. | s⁻¹ or day⁻¹ |

| Photolysis Half-Life (t₁/₂) | The time required for the concentration of a chemical to be reduced by half due to photolysis. | hours or days |

This table represents the types of data collected in photodegradation studies; specific values for N-Ethylformanilide are not available.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. It is a significant abiotic degradation pathway for many organic compounds in water and soil. episuite.dev The rate of hydrolysis is highly dependent on the pH and temperature of the surrounding medium. oecd.orgsitubiosciences.com

Standardized tests, such as the OECD Guideline 111, are used to determine the rate of hydrolysis as a function of pH (typically at pH 4, 7, and 9) and temperature. oecd.orgsitubiosciences.comanalytice.comibacon.com These tests measure the disappearance of the parent compound over time to calculate hydrolysis rate constants and the corresponding half-lives. ibacon.com The results indicate the stability of the substance in aqueous environments. situbiosciences.com For this compound, specific experimental studies determining its hydrolysis rate constants and half-lives under various environmental conditions have not been identified in the available literature.

The table below shows the typical data generated from a standard hydrolysis study (OECD 111).

| pH | Temperature (°C) | Rate Constant (k_obs) | Half-life (t₁/₂) |

| 4 | 25 | Value | Value |

| 7 | 25 | Value | Value |

| 9 | 25 | Value | Value |

| 7 | 50 | Value | Value |

This table illustrates the format of hydrolysis data; specific experimental values for this compound are not available.

Photodegradation Mechanisms and Kinetics

Biotic Transformation Processes

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. episuite.dev It is often the primary mechanism for the removal of organic pollutants from the environment.